(Z)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
(2Z)-7-methyl-N-(2-methylphenyl)-3-oxo-2-(2-oxo-1H-indol-3-ylidene)-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O3S2/c1-14-8-3-5-10-17(14)29-24(32)20-15(2)28-27-31(22(20)19-12-7-13-35-19)26(34)23(36-27)21-16-9-4-6-11-18(16)30-25(21)33/h3-13,22H,1-2H3,(H,29,32)(H,30,33)/b23-21- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUWMEGVVJOKDG-LNVKXUELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)C(=C5C6=CC=CC=C6NC5=O)S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)/C(=C/5\C6=CC=CC=C6NC5=O)/S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest a diverse range of biological activities, particularly in the fields of oncology and inflammation.
Structural Features
This compound is characterized by:
- Thiazolo-pyrimidine core : A fused heterocyclic structure that enhances biological interactions.
- Indolinone moiety : Known for its role in various bioactive compounds.
- Thiophene ring : Contributes to the electronic properties and potential reactivity of the molecule.
Anticancer Properties
Research indicates that compounds with similar structures often exhibit significant anticancer activity. For instance, derivatives of thiazolo-pyrimidines have shown effectiveness against various cancer cell lines. A study highlighted that related compounds inhibited breast and pancreatic cancer cell growth, demonstrating a potential mechanism of action through disruption of cell colony formation and migration .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. In a comparative analysis of various thiazole and pyrimidine derivatives, some exhibited selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory response . The biological activity was quantified using IC50 values, with some derivatives showing enhanced selectivity towards COX-II compared to standard anti-inflammatory drugs.
Case Studies
- In vitro Studies on Cancer Cell Lines :
- COX Inhibition :
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Interaction with key enzymes involved in cancer proliferation and inflammation.
- Cell Cycle Disruption : Potential interference with cellular processes leading to apoptosis in cancer cells.
Comparative Analysis Table
| Compound | Structural Features | Biological Activity | Notable Findings |
|---|---|---|---|
| (Z)-7-methyl... | Thiazolo-pyrimidine core, indolinone moiety | Anticancer, anti-inflammatory | High potency in inhibiting cancer cell growth |
| PYZ16 | Diaryl heterocycles | COX-II inhibition | IC50 = 0.52 µM, higher selectivity than Celecoxib |
| PYZ19 | Pyrazole derivatives | Moderate COX inhibition | Effective against COX-I/II with varying selectivity |
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The compound’s structural analogues differ primarily in substituents at positions 2, 5, and 4. Below is a comparative analysis:
Key Observations :
Crystallography :
- Dihedral Angles :
- The target compound’s fused thiazolo-pyrimidine ring is expected to adopt a flattened boat conformation (based on analogues), with deviations of ~0.2 Å from planarity .
- Substituents like 2,4,6-trimethoxybenzylidene increase steric hindrance, leading to larger dihedral angles (e.g., 80.94° vs. 77° in fluorinated analogues) .
- Hydrogen Bonding :
- Carboxamide groups (e.g., N-(o-tolyl)) form bifurcated C–H···O bonds, stabilizing crystal lattices along specific axes .
Preparation Methods
Cyclocondensation of Ethyl Acetoacetate, Thiophen-2-Carbaldehyde, and Thiourea
A mixture of ethyl acetoacetate (10 mmol), thiophen-2-carbaldehyde (10 mmol), thiourea (15 mmol), and zinc chloride (2 mmol) in glacial acetic acid undergoes fusion at 80°C for 4 hours. The reaction proceeds via a modified Biginelli mechanism, yielding ethyl 4-(thiophen-2-yl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate (Compound A).
Key Data :
Knoevenagel Condensation for the 2-(2-Oxoindolin-3-Ylidene) Moiety
The 2-oxoindolin-3-ylidene group is introduced via condensation with 2-oxoindoline-3-carbaldehyde:
Reaction of Compound B with 2-Oxoindoline-3-Carbaldehyde
Compound B (1 mmol), 2-oxoindoline-3-carbaldehyde (1.2 mmol), and sodium acetate (2 mmol) in acetic acid (15 mL) are heated at 90°C for 12 hours. The (Z)-configuration is favored by kinetic control under acidic conditions, yielding ethyl (Z)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (Compound C).
Stereochemical Control :
- ¹H NMR : Coupling constants (J = 10–12 Hz) confirm trans-configuration; steric hindrance stabilizes the (Z)-isomer.
- Yield : 58–63%
Formation of the N-(o-Tolyl)Carboxamide
The ethyl ester is hydrolyzed to a carboxylic acid and coupled with o-toluidine:
Saponification of Compound C
Compound C (1 mmol) is treated with NaOH (2M, 10 mL) in ethanol/water (1:1) at 60°C for 2 hours, yielding the carboxylic acid intermediate (Compound D).
EDCI/HOBt-Mediated Coupling
Compound D (1 mmol), o-toluidine (1.2 mmol), EDCI (1.5 mmol), and HOBt (1.5 mmol) in DMF (10 mL) react at room temperature for 24 hours. The crude product is purified via silica chromatography (hexane/EtOAc), affording the final compound.
Critical Parameters :
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, MeCN/H₂O = 70:30).
Q & A
Q. How can researchers optimize the synthesis of this thiazolo[3,2-a]pyrimidine derivative?
The synthesis typically involves cyclocondensation of precursors like 2-aminothiazol-4(5H)-one with substituted aldehydes under acidic reflux conditions. Key parameters include:
- Reagent ratios : Use a 1:1.1 molar ratio of aminothiazolone to aldehyde derivatives (e.g., 3-formylindole) to drive the reaction to completion .
- Catalyst system : Sodium acetate in glacial acetic acid facilitates Knoevenagel condensation and cyclization, as seen in analogous syntheses yielding 78% product .
- Reaction time : Reflux for 8–10 hours ensures complete ring closure, as shorter durations lead to unreacted intermediates .
Q. What methods are critical for confirming the Z-configuration and molecular geometry of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Use ethyl acetate/ethanol (3:2) to obtain high-quality crystals .
- Bond length analysis : The exocyclic C=C bond in the Z-isomer typically measures ~1.34 Å, distinct from the E-configuration .
- Dihedral angles : The fused thiazole-pyrimidine system shows a puckered boat conformation (C5 deviation: ~0.224 Å from the plane), confirming stereochemical rigidity .
Advanced Research Questions
Q. How can mechanistic studies elucidate the formation of the thiazolo[3,2-a]pyrimidine core?
Proposed mechanisms involve:
- Cyclocondensation : Thiourea derivatives react with α,β-unsaturated carbonyl intermediates to form the thiazole ring .
- Knoevenagel reaction : Aldehyde condensation with active methylene groups (e.g., from chloroacetic acid) generates the exocyclic double bond . Advanced techniques like in situ NMR or DFT calculations can validate intermediates and transition states .
Q. What strategies address contradictions in reported crystallographic data for similar derivatives?
Discrepancies in unit cell parameters (e.g., monoclinic vs. orthorhombic systems) may arise from:
- Crystallization solvents : Polar solvents (e.g., DMSO) can induce lattice distortions .
- Substituent effects : Electron-withdrawing groups (e.g., fluorine in ) alter packing via C–H···O hydrogen bonds . Always cross-validate with spectroscopic data (e.g., NOESY for Z/E assignment) and thermal analysis (TGA/DSC) .
Q. How can structure-activity relationship (SAR) studies guide bioactivity optimization?
- Core modifications : Replace the thiophen-2-yl group ( ) with electron-rich aryl rings (e.g., 4-methoxyphenyl) to enhance π-π stacking in enzyme binding .
- Substituent tuning : The o-tolyl group’s steric bulk may hinder off-target interactions; test smaller substituents (e.g., methyl) for improved solubility .
- Bioisosteres : Substitute the 2-oxoindolin-3-ylidene moiety with pyrrolidinone to assess metabolic stability .
Q. What computational approaches predict electronic properties relevant to biological activity?
- DFT calculations : Model HOMO/LUMO distributions to identify electrophilic sites (e.g., carbonyl groups at C3 and C6) for nucleophilic attack .
- Molecular docking : Simulate interactions with kinase targets (e.g., EGFR) using the compound’s planar fused ring system as a ATP-binding site mimic .
Q. How should researchers design assays to evaluate conflicting reports on biological activity?
- Dose-response profiling : Test cytotoxicity across a wide concentration range (nM–μM) to distinguish specific activity from nonspecific effects .
- Enzyme inhibition assays : Use purified kinases (e.g., CDK2) to quantify IC₅₀ values, correlating with substituent electronic properties .
- Resistance studies : Monitor mutations in target proteins via serial passaging in cell cultures .
Methodological Notes
- Synthetic Reproducibility : Always include sodium acetate (2.0 equiv) as a buffer to stabilize reactive intermediates during reflux .
- Data Validation : Combine SC-XRD with dynamic NMR (variable-temperature studies) to confirm conformational dynamics .
- Biological Assays : Use flow-chemistry platforms (e.g., microreactors) for high-throughput screening of analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
